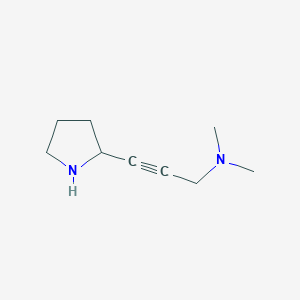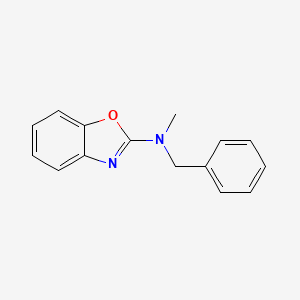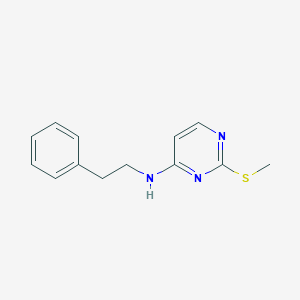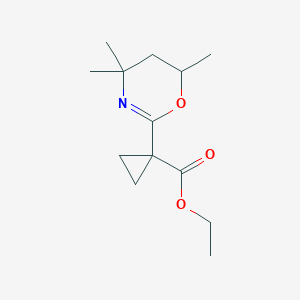![molecular formula C20H22N4 B6434692 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline CAS No. 2640835-52-3](/img/structure/B6434692.png)
4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring. Attached to this core is a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylethyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of the benzanthrone dye-3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was achieved by a bromine atom nucleophilic substitution reaction . Another example is the synthesis of a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles, which were designed and synthesized as novel atypical antipsychotic agents .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . These techniques provide detailed information about the atomic connectivity, spatial arrangement of atoms, and the presence of functional groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of the benzanthrone dye involved a bromine atom nucleophilic substitution reaction . In another study, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized as potential atypical antipsychotic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the photophysical properties of the benzanthrone dye were investigated using UV-Vis and fluorescence spectroscopy in various organic solvents .Aplicaciones Científicas De Investigación
Synthesis of New Benzanthrone Dyes
The compound is used in the synthesis of new benzanthrone dyes . The structure of the obtained benzanthrone derivative is characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . The photophysical properties of the target compound are investigated by means of UV-Vis and fluorescence spectroscopy in various organic solvents .
Fluorescence and Solvatochromism Studies
The compound is used in fluorescence and solvatochromism studies . The benzanthrone dyes synthesized using this compound have extended π-conjugated structures and good intramolecular charge transfer characteristics .
Sensor and Marker Applications
Benzanthrone dyes synthesized using this compound find potential applications in a variety of fields, such as sensors and markers . These substances have a wide range of donors capable of covering the spectrum from green to near infrared, and good photo- and thermal-stability .
Synthesis of Hydroxyzine Derivatives
The compound is used in the synthesis of novel hydroxyzine derivatives as potential AR antagonists . These derivatives were synthesized with different structures from traditional anti-prostate cancer drugs .
Prostate Cancer Research
The hydroxyzine derivatives synthesized using this compound have shown promising results in prostate cancer research . The mono-substituted derivatives on the phenyl group displayed strong cytotoxic activities, and some compounds showed relatively strong antagonistic potency against AR .
Molecular Docking Studies
The compound is used in molecular docking studies . Docking analysis showed that certain compounds mainly bind to AR receptor through hydrogen bonds and hydrophobic bonds .
Mecanismo De Acción
Target of Action
The primary targets of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline are D2 and 5-HT2A receptors . These receptors are found in the brain and are involved in various neurological and psychiatric conditions. The D2 receptor is a dopamine receptor, and its antagonism is associated with the treatment of schizophrenia and other psychoses . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the mediation of visual hallucinations and delusions .
Mode of Action
4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding inhibits the activity of these receptors, leading to changes in neurotransmission . The compound’s interaction with these receptors is believed to contribute to its antipsychotic effects .
Biochemical Pathways
The compound’s interaction with D2 and 5-HT2A receptors affects the dopamine and serotonin pathways, respectively . Antagonism of D2 receptors can reduce the overactivity of dopamine that is often observed in schizophrenia . Similarly, antagonism of 5-HT2A receptors can modulate serotonin activity, which can help alleviate hallucinations and delusions .
Result of Action
The molecular and cellular effects of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline’s action include changes in neurotransmission due to its interaction with D2 and 5-HT2A receptors . These changes can lead to a reduction in the symptoms of conditions like schizophrenia, including hallucinations, delusions, and thought disorganization .
Direcciones Futuras
The future directions for research on similar compounds could involve further exploration of their potential applications. For example, benzanthrone dyes, which have extended π-conjugated structures and good intramolecular charge transfer characteristics, find potential applications in a variety of fields, such as sensors and markers . Additionally, compounds with similar structures have shown promise as novel atypical antipsychotic agents , suggesting potential for further development in this area.
Propiedades
IUPAC Name |
4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-6-17(7-3-1)10-11-23-12-14-24(15-13-23)20-18-8-4-5-9-19(18)21-16-22-20/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJXCMSKYDEGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Phenylethyl)piperazin-1-yl]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434625.png)

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)



![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)



![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)